3-Azetidinyl nicotinate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of “3-Azetidinyl nicotinate” and similar compounds has been a topic of research. For instance, a strategy for the synthesis of meta-aminoaryl nicotinates from 3-formyl (aza)indoles has been reported . This strategy involves the transformation of (aza)indole scaffolds into substituted meta-aminobiaryl scaffolds via Aldol-type addition and intramolecular cyclization followed by C–N bond cleavage and re-aromatization . Another approach involves the cyclization of mesylated 1-(3-pyridinyl)-1,4, and 1,5-diol derivatives to form the pyrrolidino or piperidino fragments .

Molecular Structure Analysis

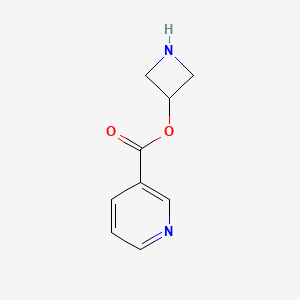

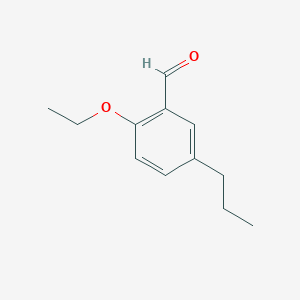

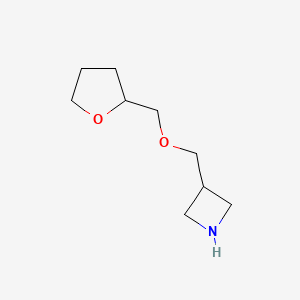

The molecular structure of “3-Azetidinyl nicotinate” contains total 24 bond(s); 14 non-H bond(s), 7 multiple bond(s), 3 rotatable bond(s), 1 double bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 ester(s) (aromatic), 1 secondary amine(s) (aliphatic), 1 Azetidine(s), and 1 Pyridine(s) .

Chemical Reactions Analysis

Azetidines, which are four-membered nitrogen-containing heterocycles, have unique reactivity driven by a considerable ring strain . Intermolecular [2+2] photocycloadditions represent a powerful method for the synthesis of highly strained, four-membered rings . This approach is commonly employed for the synthesis of oxetanes and cyclobutanes, but the synthesis of azetidines via intermolecular aza Paternò–Büchi reactions remains highly underdeveloped .

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Azetidines are synthesized through various methods, including [2+2] cycloaddition reactions, which have been a significant development in recent years. This method allows for the creation of azetidine rings, which are four-membered and contain nitrogen .

Metalated Azetidines

The application of metalated azetidines is another important area of research. These compounds are used in different chemical reactions due to their unique reactivity profile .

C(sp3)–H Functionalization

Practical C(sp3)–H functionalization using azetidines has been explored, providing a pathway for modifying carbon-hydrogen bonds in organic molecules .

Opening with Carbon Nucleophiles

Azetidines can be opened facilely with carbon nucleophiles, which is useful in various synthetic applications .

Polymer Synthesis

Azetidines have found applications in polymer synthesis, where their strained ring structure can impart unique properties to the resulting polymers .

Drug Discovery

Azetidines serve as motifs in drug discovery due to their structural similarity to natural amino acids and their ability to act as bioisosteres .

Zukünftige Richtungen

Recent advancements in drug discovery have inspired the development of synthetic strategies aiming for the incorporation of bioactive skeletal features into newly synthesized molecules . The development of synthetic pathways for the incorporation of privileged structures into bioactive molecules, especially at the later stages of synthesis, may reveal bioactivities by expanding the chemical space toward unexplored biological applications via skeletal functionalization .

Wirkmechanismus

Target of Action

3-Azetidinyl nicotinate is a derivative of nicotine . Nicotine, the primary alkaloid in tobacco products, binds stereo-selectively to nicotinic-cholinergic receptors on autonomic ganglia, the adrenal medulla, neuromuscular junctions, and in the brain . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits .

Mode of Action

Nicotine acts as an agonist at nicotinic acetylcholine receptors . In the brain, nicotine binds to nicotinic acetylcholine receptors on dopaminergic neurons in the cortico-limbic pathways . This interaction stimulates neurons and ultimately blocks synaptic transmission .

Biochemical Pathways

Nicotine is catabolized into fumaric acid via a hybrid pathway, which then enters the TCA cycle . Nine core enzymes are responsible for the catalytic process, and the third step is a non-enzymatic reaction . Some metabolites are hydroxylated in the pyridine ring or modified in the side chain with active groups, which can be used as precursors for the synthesis of some important compounds in the pharmaceutical and agricultural industries .

Pharmacokinetics

The pharmacokinetics of nicotine, a close relative of 3-Azetidinyl nicotinate, have been studied extensively . Nicotine’s bioavailability is influenced by factors such as its metabolism in the liver and blood, and its disposition in the brain . The metabolic activity of nicotine under different physiological conditions could regulate nicotine’s bioavailability and its resulting pharmacology .

Result of Action

The result of nicotine’s action is a stimulant effect exerted at the locus ceruleus and a reward effect in the limbic system . The higher level of brain nicotine induced a greater release of dopamine, serotonin, glutamate, and γ-amino-butyric acid in the nucleus accumbens .

Action Environment

The action of 3-Azetidinyl nicotinate, like that of nicotine, can be influenced by various environmental factors. For example, the presence of other substances, the pH of the environment, and the temperature can all affect the stability, efficacy, and action of the compound.

Eigenschaften

IUPAC Name |

azetidin-3-yl pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-2-1-3-10-4-7/h1-4,8,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVNWZMZZFXPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)OC(=O)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Azetidinyl nicotinate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{2-[4-(Tert-butyl)-2-methylphenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394658.png)

![3-[(4-Iodophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394672.png)

![3-[(4-Nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1394673.png)

![3-[2-(Sec-butyl)phenoxy]pyrrolidine hydrochloride](/img/structure/B1394675.png)

![3-{[4-(1,1,3,3-Tetramethylbutyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1394677.png)

![3-[(4-Iodobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1394678.png)